2-(4-Formylphenyl)propionic acid
Overview
Description
2-(4-Formylphenyl)propionic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is a degradation product of ibuprofen , which primarily targets the Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
As a degradation product of Ibuprofen, it might share some similarities in its mode of action. Ibuprofen works by inhibiting the enzyme Prostaglandin G/H synthase 1, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Biochemical Pathways
Prostaglandins are key mediators of inflammation and pain, and their reduction can alleviate these symptoms .
Result of Action
It is known to be more toxic than ibuprofen, with acute and chronic toxicity, developmental toxicity, mutagenicity, genotoxic carcinogenicity, and irritation/corrosivity to skin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that it has a melting point of over 75°C and a predicted boiling point of 352.3±17.0 °C . It is slightly soluble in DMSO and Methanol . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known that it is more toxic than Ibuprofen and has acute and chronic toxicity, developmental toxicity, mutagenicity, genotoxic carcinogenicity, and irritation/corrosivity to skin .
Temporal Effects in Laboratory Settings
Biological Activity
2-(4-Formylphenyl)propionic acid, with the chemical formula CHO, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of propionic acid featuring a formyl group at the para position of a phenyl ring. Its unique structure suggests various interactions within biological systems, making it a subject of interest in pharmacological research.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, at concentrations around 100 µg/mL, it demonstrated a reduction in TNF-α levels by approximately 44-79% when PBMCs were stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .
Antioxidant Activity
The compound also displays antioxidant properties . Preliminary studies suggest that it can scavenge free radicals, which contributes to its protective effects against oxidative stress. This activity is crucial for mitigating cellular damage in various pathological conditions .
Cytotoxicity and Cell Viability
In toxicity assessments, this compound has shown low cytotoxicity, with cell viability remaining above 90% in treated cultures compared to controls. This aspect is particularly important for its potential therapeutic applications, as it indicates a favorable safety profile .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The formyl group may form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. Additionally, the compound can undergo hydrolysis to release active forms that participate in various biochemical pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
2-(4-Hydroxyphenyl)propionic acid | Hydroxyl group instead of formyl | Anti-inflammatory |
2-(4-Formylphenyl)acetic acid | Acetic acid backbone | Limited anti-inflammatory |
2-(4-Formylphenyl)butyric acid | Butyric acid backbone | Potentially similar effects |
The presence of the formyl group combined with the propionic acid moiety in this compound provides distinct reactivity and functional properties compared to these similar compounds.
Case Studies and Research Findings
- Study on Cytokine Release : In a controlled study, PBMCs treated with varying concentrations of this compound showed a significant decrease in cytokine release compared to untreated controls. The highest dose resulted in a notable increase in IL-10 production, suggesting potential benefits in chronic inflammatory conditions .
- Antioxidant Evaluation : Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that this compound effectively reduced DPPH radicals, demonstrating its potential as an antioxidant agent .
- Safety Assessment : Long-term toxicity studies indicated that administration of this compound did not lead to significant adverse effects in animal models, supporting its safety for potential therapeutic use .
Properties
IUPAC Name |
2-(4-formylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXYHYOWEQQFMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43153-07-7 | |
Record name | 2-(4-Formylphenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043153077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-FORMYLPHENYL)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600T0F0PX0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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